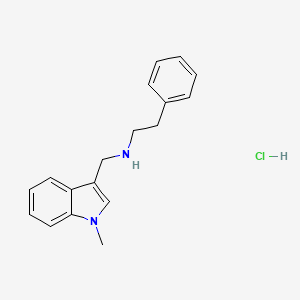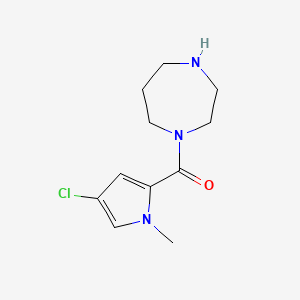
1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane
Übersicht
Beschreibung
1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane (abbreviated as 4-CMP) is a heterocyclic compound containing both a pyrrole ring and a diazepane ring. This compound has been studied extensively due to its unique properties and potential applications in various fields. 4-CMP has been found to possess strong anti-microbial, anti-oxidant, and anti-inflammatory properties. It has also been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural analysis of nitrogen heterocyclic compounds, including those related to the query compound, highlight innovative approaches to creating complex molecular structures. For instance, the synthesis of derivatives incorporating the 1,4-diazepane structure has been explored, demonstrating the versatility of these frameworks in organic synthesis. The structural analysis often focuses on understanding the conformational preferences and electronic properties of these molecules, which are crucial for their potential applications in drug design and material science (Toze et al., 2011).
Reactivity and Transformation
Research has also been conducted on the reactivity and transformation of tetrahydro-pyrrolobenzodiazepines, indicating the potential of these compounds to undergo various chemical reactions to form new heterocyclic compounds. Such studies shed light on the synthetic versatility of nitrogen-containing heterocycles and pave the way for developing novel compounds with potentially valuable biological or material properties (Voskressensky et al., 2014).
Potential in Medicinal Chemistry
The investigation into the synthesis of specific derivatives, such as 1H,4H‐pyrazolo[4,3f]pyrrolo[1,2‐a][1,4]diazepine, highlights the interest in these compounds for medicinal chemistry applications. The development of new synthetic routes to access these structures is crucial for exploring their potential as pharmacophores in drug discovery efforts (Massa et al., 1984).
Molecular Docking Studies
Some studies have extended beyond synthesis to include molecular docking studies, which are instrumental in predicting the interaction of these heterocyclic compounds with biological targets. Such research is foundational in the early stages of drug development, providing insights into the binding efficiency and potential biological activity of new compounds (Malathi & Chary, 2019).
Novel Synthetic Strategies
Research on novel strategies for synthesizing heterocyclic systems related to the query compound showcases the ongoing development of efficient and versatile synthetic methods. These studies contribute to the broader field of organic synthesis by providing new routes to complex molecules that can have various scientific and industrial applications (Kharaneko & Bogza, 2013).
Eigenschaften
IUPAC Name |
(4-chloro-1-methylpyrrol-2-yl)-(1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-14-8-9(12)7-10(14)11(16)15-5-2-3-13-4-6-15/h7-8,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETHPNKFGXZNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCCNCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



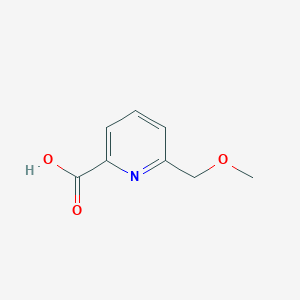
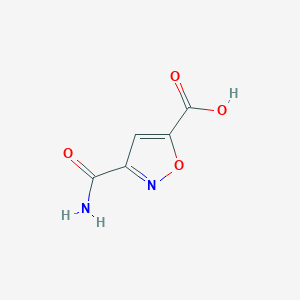
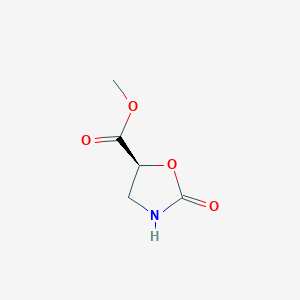
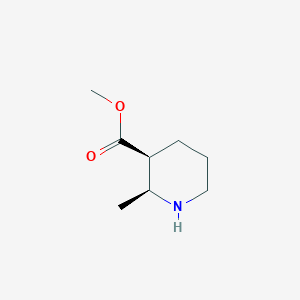
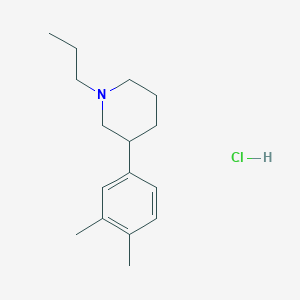

![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)


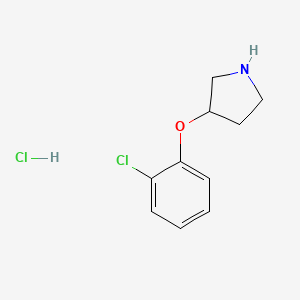

![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)
![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)
